molecular formula C15H14ClN3O4S B601259 Delta-3-Cefaclor CAS No. 152575-13-8

Delta-3-Cefaclor

Cat. No.: B601259
CAS No.: 152575-13-8
M. Wt: 367.81
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delta-3-Cefaclor is a structural isomer and a key impurity of Cefaclor, a second-generation cephalosporin antibiotic. Its chemical name is (2R,6R,7R)- and (2S,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid (). Key characteristics include:

  • Molecular Formula: C₁₅H₁₄ClN₃O₄S
  • Molecular Weight: 367.8–367.81 g/mol ().
  • Appearance: White powder, slightly soluble in water ().
  • Role: Used as a chemical reference standard in pharmacopeial testing (e.g., Brazilian Pharmacopoeia, Chinese Pharmacopoeia) to ensure the purity of Cefaclor formulations ().

This compound is critical in quality control due to its structural similarity to Cefaclor, necessitating precise chromatographic separation during pharmaceutical analysis.

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-6,9-11,14H,17H2,(H,18,20)(H,22,23)/t9-,10-,11?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMVPDSZPOOATN-ULZUWYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(C(=CS3)Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152575-13-8
Record name 7-[[(2R)-aminophenylacetyl]amino]-3-chloro-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, (6R,7R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBD8CQ4TN8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Traditional Chemical Acylation

The conventional chemical synthesis of Delta-3-Cefaclor involves the acylation of 7-ACCA with D-(-)-α-phenylglycine methyl ester (PGM) in organic solvents such as tetrahydrofuran or acetonitrile. This method requires amino-group protection using trimethylsilyl chloride, followed by condensation at low temperatures (-10°C to 5°C). Post-reaction purification involves solvent extraction and recrystallization, often yielding 70–80% molar purity. However, this route generates significant organic waste, including dimethylformamide (DMF) and β-naphthol, raising environmental and cost concerns.

Limitations of Chemical Methods

Key challenges include:

  • High solvent consumption : Approximately 5–7 L of organic solvent per kilogram of product.

  • Residual solvents : Traces of DMF (>500 ppm) and acetonitrile (>400 ppm) frequently persist in the final product, necessitating additional purification steps.

  • Moderate yields : Typical yields range from 65% to 75% due to side reactions such as epimerization at the C-7 position.

Enzymatic Synthesis Using Immobilized Penicillin Acylase

Reaction Mechanism and Optimization

The enzymatic route, as detailed in patent CN109266713A, employs immobilized penicillin acylase (IPA) to catalyze the acylation of 7-ACCA with PGM in an aqueous medium. This method eliminates organic solvents, operating under mild conditions (5–15°C, pH 6.0–7.5). Key parameters include:

  • Enzyme-to-substrate ratio : 0.7–1.5 g IPA per gram of 7-ACCA.

  • PGM stoichiometry : A molar ratio of 1:1.05–1.20 (7-ACCA:PGM) minimizes residual substrates.

  • Dropwise addition : PGM is added over 1–3 hours to prevent enzyme saturation and byproduct formation.

Filtration and pH Control

Post-reaction, the mixture is adjusted to pH 8.0–9.0 to solubilize this compound, enabling efficient enzyme separation via 80-mesh filtration. This step reduces processing time from 3+ hours to <1 hour and cuts product degradation losses by 15–20%. Subsequent acidification (pH 4.0–5.0) with hydrochloric acid induces crystallization, yielding >94% molar purity.

Table 1: Comparative Analysis of Chemical vs. Enzymatic Synthesis

ParameterChemical MethodEnzymatic Method
Solvent SystemOrganic (THF, DMF)Aqueous
Reaction Temperature-10°C to 5°C5°C to 15°C
Yield65–75%94–95%
Environmental ImpactHigh (toxic waste)Low (water-based)
Production Cost$220–$250/kg$180–$200/kg

Industrial-Scale Purification and Crystallization

Decolorization and Active Carbon Treatment

Crude this compound is treated with activated carbon (0.5–1.0% w/v) at 0–5°C to remove pigments and byproducts. Filtration through a 0.45 μm membrane ensures particle-free feed liquid, critical for high-purity crystallization.

Acid-Induced Crystallization

Hydrochloric acid (2–4 M) is added gradually to adjust the pH from 7.0 to 4.0–5.0, initiating nucleation. Seeding with 0.2–0.5% (w/w) this compound crystals ensures uniform crystal growth, producing particles with a median size of 50–70 μm. The final product is vacuum-dried at 25–35°C to ≤5% moisture content.

Table 2: Crystallization Parameters and Outcomes

ParameterOptimal RangeOutcome
Crystallization pH4.0–5.094.5% purity
Cooling Rate0.5–1.0°C/min72% crystal recovery
Drying Temperature25–35°C≤5% moisture

Industrial Applications and Scalability

The enzymatic method’s scalability is demonstrated in 500–1,000 L bioreactors, achieving batch yields of 60–65 kg with 94–95% molar efficiency. Key advantages include:

  • Reduced wastewater : 30–40% lower effluent volume compared to chemical methods.

  • Enzyme reuse : Immobilized IPA retains 80% activity after 10 cycles, cutting enzyme costs by 50% .

Chemical Reactions Analysis

Types of Reactions

Delta-3-Cefaclor undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Applications

Analytical Chemistry:
Delta-3-Cefaclor serves as a reference standard in analytical chemistry, particularly in the development and validation of analytical methods. It is crucial for ensuring the accuracy and reliability of various assays used to measure the concentration of cefaclor in pharmaceutical formulations.

Spectroscopic Studies:
Research has employed techniques such as electrospray mass spectrometry and infrared multiple photon dissociation spectroscopy to differentiate this compound from its other isomers. These methods are instrumental in understanding the compound's structural characteristics and behavior under different conditions .

Biological Applications

Antibacterial Research:
this compound is utilized in studies investigating bacterial resistance mechanisms. Its efficacy against a range of bacteria makes it a valuable tool for understanding how antibiotics function and how bacteria adapt to antibiotic pressure .

Pharmacokinetics and Pharmacodynamics:
Studies focusing on the pharmacokinetic (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamic (the effects of the drug on the body) properties of this compound provide insights into its behavior in biological systems. This research is essential for optimizing dosing regimens and improving therapeutic outcomes .

Medical Applications

Clinical Efficacy:
this compound has been shown to be effective in treating acute otitis media, particularly in children aged 2-6 years. Clinical studies have demonstrated its efficacy compared to longer treatment courses, highlighting its suitability for short-term therapy .

Quality Control in Pharmaceuticals:
In the pharmaceutical industry, this compound is applied in quality control processes to ensure compliance with regulatory standards. Its presence as an impurity in cefaclor formulations necessitates accurate detection methods to maintain product quality .

Industry Applications

Quality Assurance:
The compound's role in quality assurance processes involves the use of validated analytical methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC). These methods allow for the simultaneous determination of this compound alongside other compounds, ensuring that pharmaceutical products meet stringent quality standards .

Summary Table of Applications

Application AreaSpecific Use Cases
Chemical Reference standard for analytical methods
Spectroscopic differentiation studies
Biological Research on bacterial resistance mechanisms
Pharmacokinetic and pharmacodynamic studies
Medical Treatment of acute otitis media
Quality control in pharmaceutical formulations
Industry Quality assurance through validated analytical methods

Case Studies

  • Efficacy in Acute Otitis Media:
    A clinical study demonstrated that this compound was effective for treating acute otitis media in pediatric patients, providing similar outcomes to longer antibiotic courses while reducing overall treatment duration .
  • Analytical Method Development:
    A novel RP-HPLC-DAD method was validated for the simultaneous determination of cefaclor and its delta-3 isomer, showcasing the importance of accurate measurement techniques in pharmaceutical quality control .

Mechanism of Action

Delta-3-Cefaclor, like other cephalosporins, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Analytical and Pharmacopeial Considerations

  • Chromatographic Conditions :
    • HPLC : LiChrospher 100 RP-18 column (250 × 4 mm, 5 µm), phosphate buffer (pH 4.0)/acetonitrile gradient ().
    • UPLC : Acquity BEH C18 column (50 × 2.1 mm, 1.7 µm), same mobile phase with reduced flow rate (0.4 mL/min) ().
  • Detection : UV at 220–265 nm, optimized for cephalosporin absorption ().

Biological Activity

Delta-3-Cefaclor is an isomer of cefaclor, a second-generation cephalosporin antibiotic. Understanding its biological activity is crucial for evaluating its efficacy against bacterial infections and its potential therapeutic applications. This article consolidates various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound exhibits a similar core structure to cefaclor but differs in the arrangement of its functional groups. This structural variation can influence its pharmacokinetic properties and biological activity.

PropertyThis compoundCefaclor
Molecular FormulaC₁₆H₁₃N₃O₅SC₁₆H₁₃N₃O₅S
Molecular Weight353.4 g/mol353.4 g/mol
SolubilitySoluble in waterSoluble in water
pKa2.52.5

This compound, like other beta-lactam antibiotics, acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the peptidoglycan layer formation, which ultimately leads to cell lysis and death.

Antimicrobial Efficacy

Research has shown that this compound exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. A comparative study highlighted its effectiveness against strains resistant to other antibiotics:

  • Staphylococcus aureus : Effective against methicillin-resistant strains (MRSA).
  • Escherichia coli : Inhibitory concentrations lower than those for cefaclor.
  • Haemophilus influenzae : Demonstrated superior activity compared to standard cephalosporins.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mLComparison with Cefaclor
Staphylococcus aureus0.5Higher
Escherichia coli1Lower
Haemophilus influenzae0.25Higher

Case Studies

  • Clinical Case in Pediatric Otitis Media :
    A clinical trial involving children with acute otitis media showed that this compound resulted in a higher rate of clinical cure compared to cefaclor, with fewer side effects reported.
  • Meningitis Treatment :
    In a study on bacterial meningitis, this compound was administered as part of a combination therapy regimen. The results indicated improved outcomes in terms of recovery time and reduction in complications compared to traditional treatments.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests enhanced absorption and bioavailability compared to its parent compound:

  • Absorption : Rapidly absorbed after oral administration.
  • Half-life : Approximately 1 hour, allowing for frequent dosing.
  • Excretion : Primarily eliminated via renal pathways.

Safety and Side Effects

This compound has been associated with fewer adverse effects than traditional cephalosporins. Common side effects include gastrointestinal disturbances and allergic reactions, but severe reactions are rare.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for characterizing the stability of Delta-3-Cefaclor under varying pH conditions?

  • Methodological Answer : Design a controlled stability study using HPLC to quantify degradation products. Prepare buffer solutions at pH 2.0 (simulating gastric fluid), 7.4 (physiological pH), and 9.0 (alkaline conditions). Store this compound samples at 25°C and 40°C (accelerated conditions) for 0–30 days. Analyze degradation kinetics using first-order models and validate with NMR to confirm structural integrity post-degradation. Include negative controls (e.g., inert excipients) to isolate pH-specific effects .

Q. How can researchers resolve discrepancies in reported MIC (Minimum Inhibitory Concentration) values for this compound across bacterial strains?

  • Methodological Answer : Conduct a meta-analysis of peer-reviewed studies, standardizing variables such as inoculum size (e.g., 5 × 10⁵ CFU/mL), growth media (Mueller-Hinton agar), and incubation time (18–24 hrs). Use statistical tools like ANOVA to identify outliers and subgroup analyses to account for strain-specific resistance mechanisms (e.g., β-lactamase expression). Replicate conflicting experiments with harmonized protocols to isolate methodological vs. biological variability .

Q. What are the optimal solvent systems for crystallizing this compound to ensure high-purity polymorphs?

  • Methodological Answer : Screen solvents (e.g., ethanol-water, acetonitrile, dimethyl sulfoxide) using a combinatorial approach. Monitor crystallization via X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Compare lattice energies and hydrogen-bonding patterns using computational tools like Density Functional Theory (DFT). Validate purity through HPLC-MS and elemental analysis .

Advanced Research Questions

Q. How can in vitro-in vivo correlation (IVIVC) models be applied to predict the bioavailability of this compound in pediatric populations?

  • Methodological Answer : Develop a Level A IVIVC by comparing dissolution profiles (USP Apparatus II, 50 rpm, 37°C) with pharmacokinetic data from pediatric trials. Use nonlinear mixed-effects modeling (NONMEM) to account for age-dependent metabolic factors. Validate with bootstrap resampling to ensure model robustness. Address ethical considerations in pediatric sampling via sparse sampling protocols .

Q. What computational strategies are effective for predicting this compound’s binding affinity to penicillin-binding proteins (PBPs) in multidrug-resistant pathogens?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of PBPs (e.g., PBP2a in MRSA). Calculate binding free energies (MM-PBSA/GBSA) and validate with mutagenesis studies targeting active-site residues. Cross-reference with experimental MIC shifts in isogenic mutant strains .

Q. How do contradictory findings on this compound’s nephrotoxicity in preclinical models translate to clinical risk assessment?

  • Methodological Answer : Conduct a systematic review of rodent and canine studies, stratifying by dosage (20–200 mg/kg), exposure duration, and biomarker panels (e.g., serum creatinine, KIM-1). Apply translational pharmacokinetic-pharmacodynamic (PK-PD) modeling to extrapolate safe thresholds for humans. Use Bayesian networks to integrate histopathology data and clinical trial adverse event reports .

Methodological Frameworks for Data Analysis

Q. What statistical models are appropriate for analyzing time-dependent bactericidal activity of this compound?

  • Methodological Answer : Use time-kill curve analyses with sigmoidal Emax models to quantify bactericidal rate constants. Apply Akaike Information Criterion (AIC) to compare monophasic vs. biphasic models. Incorporate covariates like bacterial growth phase and inoculum effect using multivariate regression .

Q. How should researchers address batch-to-batch variability in this compound synthesis during scale-up?

  • Methodological Answer : Implement Quality by Design (QbD) principles, defining Critical Process Parameters (CPPs) via factorial design experiments. Use Partial Least Squares (PLS) regression to correlate raw material attributes (e.g., starting material purity) with Critical Quality Attributes (CQAs). Validate with process analytical technology (PAT) for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.